

Application Note: UPLC-MS/MS for Aripiprazole Metabolite Analysis in Urine

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Compound of Interest

Compound Name: *Aripiprazole Metabolite*

CAS No.: 58899-27-7

Cat. No.: B194440

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Audience: Researchers, scientists, and drug development professionals.

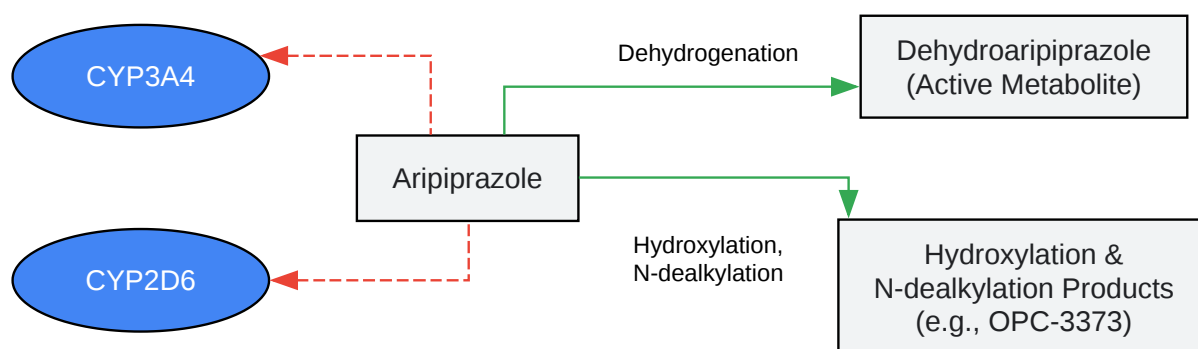
Introduction

Aripiprazole is an atypical antipsychotic medication used in the treatment of schizophrenia, bipolar disorder, and major depressive disorder.[1] Monitoring the levels of aripiprazole and its metabolites in urine is crucial for assessing patient adherence, conducting pharmacokinetic studies, and in forensic toxicology.[2][3] Aripiprazole is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2D6 and CYP3A4.[4][5] The primary active metabolite, dehydroaripiprazole, contributes significantly to the drug's overall therapeutic effect and has a similar affinity for D2 receptors as the parent drug.[1][4][5] Another major metabolite frequently detected in urine is OPC-3373.[6][7]

This application note provides a detailed protocol for the simultaneous quantification of aripiprazole and its key metabolites, dehydroaripiprazole and OPC-3373, in human urine using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). The "dilute and shoot" method detailed here offers a rapid and simple approach suitable for high-throughput analysis.[2]

Aripiprazole Metabolic Pathway

Aripiprazole undergoes three primary biotransformation pathways: dehydrogenation, hydroxylation, and N-dealkylation.[4] The dehydrogenation process, mediated by CYP3A4 and CYP2D6, leads to the formation of the active metabolite dehydroaripiprazole.[1][4] N-dealkylation, catalyzed by CYP3A4, is another significant metabolic route.[1] The resulting metabolites are then excreted, with OPC-3373 being one of the most consistently detected metabolites in urine samples.[7]



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Aripiprazole metabolic pathway.

Experimental Protocols

This section details the complete workflow for the analysis, from sample preparation to UPLC-MS/MS data acquisition.

Materials and Reagents

- Standards: Aripiprazole, Dehydroaripiprazole, OPC-3373, and Aripiprazole-d8 (Internal Standard, IS) reference standards.
- Solvents: HPLC-grade methanol and acetonitrile.
- Water: Deionized water, Type 1.
- Buffers: Formic acid and ammonium acetate.

- Urine: Drug-free human urine for calibration standards and quality controls.

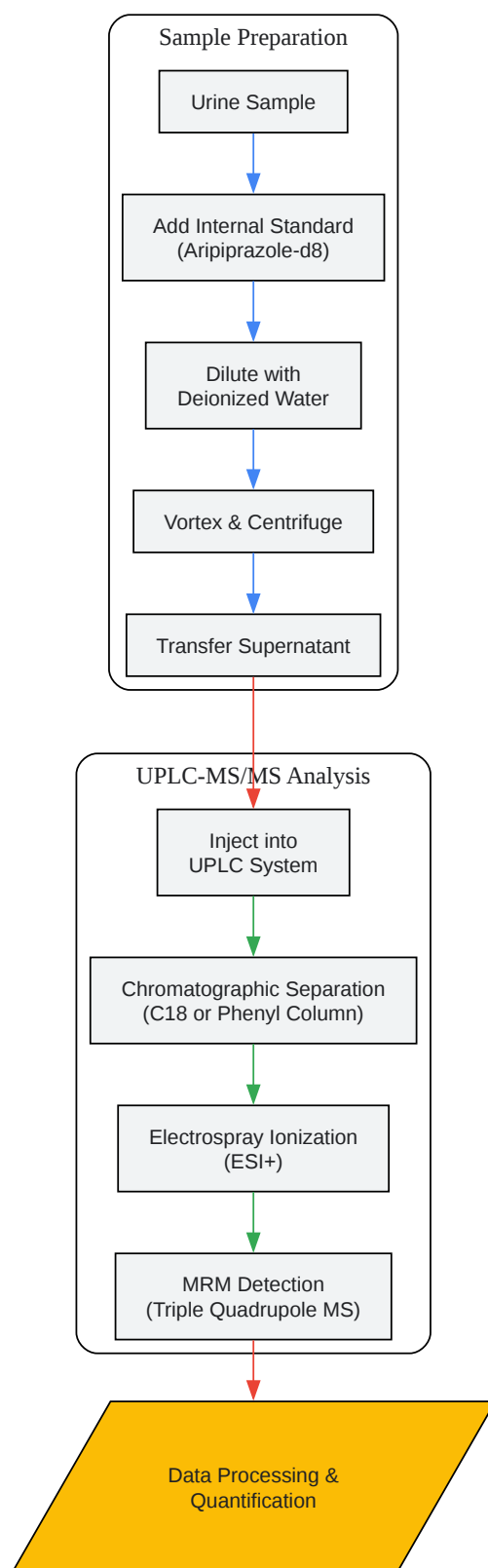
Sample Preparation: Dilute and Shoot Method

This method is designed for its simplicity and speed, minimizing sample handling and potential for error.[2][8]

- Thaw Samples: Allow frozen urine samples, calibrators, and quality control (QC) samples to thaw completely at room temperature.
- Vortex: Vortex all samples for 10-15 seconds to ensure homogeneity.
- Prepare Internal Standard (IS) Working Solution: Prepare a working solution of Aripiprazole-d8 in methanol (e.g., at 100 ng/mL).
- Dilution: In a clean microcentrifuge tube or autosampler vial, combine:
 - 50 μ L of urine sample (or calibrator/QC).
 - 50 μ L of the IS working solution.
 - 400 μ L of deionized water.
- Vortex: Vortex the mixture for 10 seconds.
- Centrifuge (Optional but Recommended): Centrifuge the samples at 8,000-10,000 x g for 5-10 minutes to pellet any particulate matter.[8]
- Transfer: Transfer the supernatant to a clean autosampler vial for analysis.

Note: While "dilute and shoot" is efficient, for samples with significant matrix effects, Solid Phase Extraction (SPE) using a mixed-mode cation exchange sorbent (like Oasis MCX) can provide a cleaner extract and increase sensitivity.

Experimental Workflow Diagram



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UPLC-MS/MS analytical workflow.

UPLC-MS/MS Instrumentation and Conditions

The following tables outline the recommended starting conditions. These parameters should be optimized for the specific instrument in use.

Table 1: UPLC Conditions

Parameter	Setting
UPLC System	Waters ACQUITY UPLC I-Class or equivalent
Analytical Column	ACQUITY UPLC BEH C18 or Phenyl (2.1 x 50 mm, 1.7 μ m)[6][9]
Column Temperature	40°C[9]
Mobile Phase A	0.1% Formic Acid in Water[9]
Mobile Phase B	Acetonitrile[9]
Flow Rate	0.5 mL/min[9]
Injection Volume	5 μ L[9]
Gradient Elution	Start at 30% B, increase to 80% B over 3 min, hold for 1 min, return to initial conditions, and re-equilibrate for 1.5 min.

| Total Run Time | ~6 minutes |

Table 2: Mass Spectrometry Conditions

Parameter	Setting
Mass Spectrometer	Waters Xevo TQD, Sciex API 3000, or equivalent [10]
Ionization Mode	Electrospray Ionization, Positive (ESI+)[9][11]
Acquisition Mode	Multiple Reaction Monitoring (MRM)[9][11]
Capillary Voltage	~3.0 kV
Source Temperature	150 - 160°C[6]
Desolvation Temp.	350 - 500°C[6][11]
Desolvation Gas Flow	~800 L/hr (Nitrogen)[6]

| Collision Gas | Argon |

Data Presentation and Quantification

Quantification is performed by monitoring specific precursor-to-product ion transitions (MRM) for each analyte and the internal standard.

Table 3: MRM Transitions and Optimized MS Parameters

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (ms)	Collision Energy (eV)
Aripiprazole	448.2	285.2	50-100	Optimize per instrument
Dehydroaripiprazole	446.1	285.1	50-100	Optimize per instrument
OPC-3373	Determine empirically	Determine empirically	50-100	Optimize per instrument

| Aripiprazole-d8 (IS) | 456.3 | 293.1 | 50-100 | Optimize per instrument |

Note: The provided MRM transitions are based on published data and should be confirmed and optimized on the specific mass spectrometer being used.[9][11][12] The MRM for OPC-3373 should be determined by infusing a pure standard.

Calibration and Quality Control

- **Calibration Curve:** Prepare a series of calibration standards by spiking drug-free urine with known concentrations of aripiprazole, dehydroaripiprazole, and OPC-3373. A typical range might be 1 - 250 ng/mL. The curve should be constructed by plotting the peak area ratio (analyte/IS) against the nominal concentration. A linear regression with $1/x^2$ weighting is commonly used.[13]
- **Quality Control (QC) Samples:** Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the calibration range to assess the accuracy and precision of the method.
- **Acceptance Criteria:** For method validation, the accuracy of the back-calculated calibrators and QC samples should be within $\pm 15\%$ of the nominal value ($\pm 20\%$ for the Lower Limit of Quantification, LLOQ), and the precision (%CV) should not exceed 15% (20% for LLOQ).

Conclusion

The UPLC-MS/MS method described provides a rapid, sensitive, and selective approach for the quantitative analysis of aripiprazole and its major metabolites in urine. The simple "dilute and shoot" sample preparation protocol is well-suited for clinical and forensic laboratories requiring high sample throughput. Proper method validation is essential to ensure the reliability and accuracy of the results for its intended purpose.

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